molecular formula C12H11NO3 B1607393 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde CAS No. 433975-12-3

6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde

Cat. No. B1607393
M. Wt: 217.22 g/mol
InChI Key: YBQASFHARVIYGE-UHFFFAOYSA-N
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Description

6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde is a chemical compound that has gained a lot of attention in scientific research due to its numerous unique properties. It has the empirical formula C12H11NO3 and a molecular weight of 217.22 .


Molecular Structure Analysis

The molecular structure of 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde can be represented by the SMILES string O=C([H])C1=CC2=CC(OCC)=CC=C2N=C1O . This indicates the presence of an ethoxy group (OCC), a hydroxy group (OH), and a carbaldehyde group (C=O) on a quinoline ring.

Scientific Research Applications

Chemistry and Synthesis

  • The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, including ethoxyquinoline derivatives, has been extensively reviewed, highlighting their synthesis and applications in constructing fused or binary quinoline-cored heterocyclic systems. These compounds have shown significant biological activities, underscoring their importance in medicinal chemistry (Hamama et al., 2018).

Coordination Chemistry and Metal Complexes

  • Ethoxyquinoline derivatives have been explored as effective ligands for the coordination of rare-earth(III) ions, demonstrating their potential in creating complexes with specific stoichiometries and coordination modes. These findings suggest applications in materials science and coordination chemistry (Albrecht et al., 2005).

Biological Evaluation and Antioxidant Properties

  • Ethoxyquin (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline) is utilized in animal feed to protect against lipid peroxidation. Research on ethoxyquin's safety and potential harmful effects has led to studies reevaluating its toxicity, providing insights into its antioxidant profile and implications for food safety (Blaszczyk et al., 2013).

Anticancer and Cytotoxicity Studies

  • Mixed ligand palladium(II) complexes of quinoline-derived thiosemicarbazones have been synthesized and evaluated for their biological properties, including interactions with DNA and bovine serum albumin, antioxidant activities, and cytotoxicity against cancer cell lines. These studies highlight the potential of quinoline derivatives in developing new anticancer agents (Ramachandran et al., 2012).

Corrosion Inhibition

  • The corrosion inhibition properties of quinoline derivatives on mild steel in hydrochloric acid solution were investigated, demonstrating their excellent inhibition efficiency and providing insights into their potential industrial applications (Lgaz et al., 2017).

properties

IUPAC Name

6-ethoxy-2-oxo-1H-quinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-10-3-4-11-8(6-10)5-9(7-14)12(15)13-11/h3-7H,2H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQASFHARVIYGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=O)C(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354998
Record name 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde

CAS RN

433975-12-3
Record name 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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